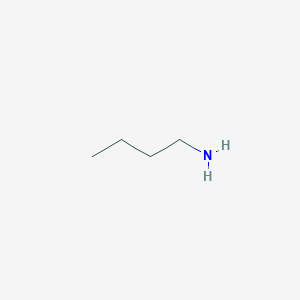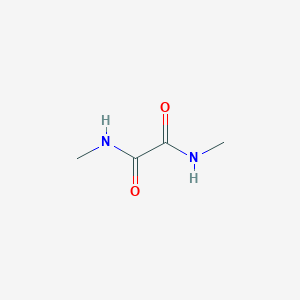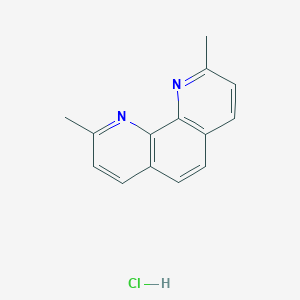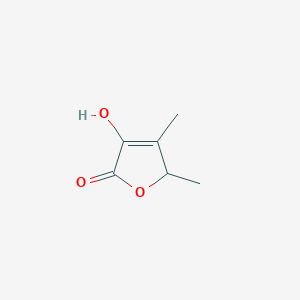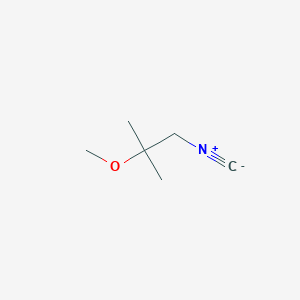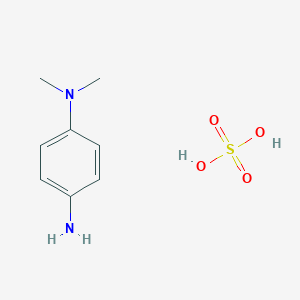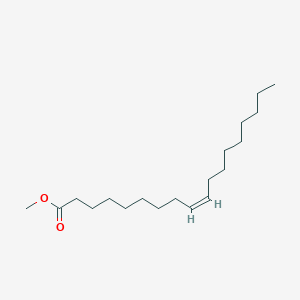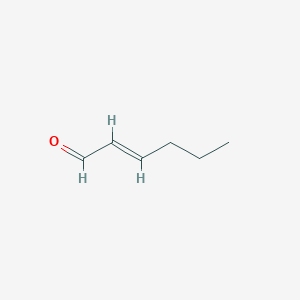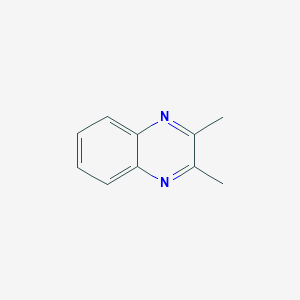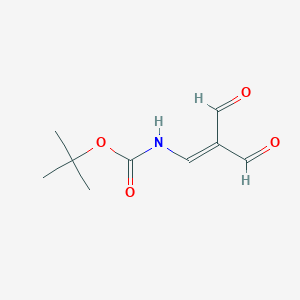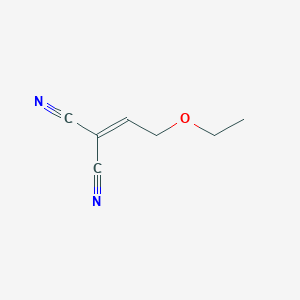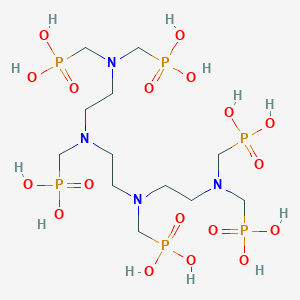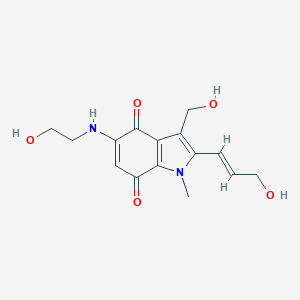
EO 5A (metalobite)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EO 5A (metalobite) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a metal-organic framework (MOF) that is synthesized using a specific method, which involves the reaction of metal ions with organic ligands.
Applications De Recherche Scientifique
EO 5A has been extensively studied for its potential applications in various fields, including gas storage and separation, catalysis, drug delivery, and sensing. In gas storage and separation, EO 5A has shown promising results for the selective adsorption of carbon dioxide, methane, and hydrogen. In catalysis, EO 5A has been used as a heterogeneous catalyst for various reactions, including oxidation and reduction reactions. In drug delivery, EO 5A has been explored for its ability to encapsulate and release drugs in a controlled manner. In sensing, EO 5A has been used as a fluorescent probe for the detection of metal ions and organic molecules.
Mécanisme D'action
The mechanism of action of EO 5A is based on its unique structure and properties. The porous structure of EO 5A allows for the selective adsorption and desorption of molecules, while the metal ions in the structure can act as catalytic centers for various reactions. The organic ligands in EO 5A can also interact with biological molecules, leading to potential applications in drug delivery and sensing.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of EO 5A have been studied in vitro and in vivo. In vitro studies have shown that EO 5A is non-toxic to various cell lines and can be used as a drug delivery vehicle. In vivo studies have shown that EO 5A can be used for the targeted delivery of drugs to specific organs and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of EO 5A for lab experiments include its high surface area, tunable pore size, and potential applications in various fields. The limitations of EO 5A include its sensitivity to moisture and its potential toxicity to living organisms.
Orientations Futures
There are several future directions for the research and development of EO 5A. These include the exploration of its potential applications in energy storage, environmental remediation, and biomedicine. The development of new synthesis methods and the optimization of existing methods can also lead to the production of EO 5A with enhanced properties and performance. Finally, the investigation of the toxicity and biocompatibility of EO 5A is essential for its safe and effective use in various applications.
Conclusion:
In conclusion, EO 5A is a promising metal-organic framework that has potential applications in various fields. Its unique structure and properties make it a versatile material for gas storage and separation, catalysis, drug delivery, and sensing. The development of new synthesis methods and the optimization of existing methods can lead to the production of EO 5A with enhanced properties and performance. Further research is needed to explore its potential applications and ensure its safety and effectiveness.
Méthodes De Synthèse
EO 5A is synthesized using a solvothermal method, which involves the reaction of metal ions with organic ligands in a solvent under high temperature and pressure conditions. The metal ions used in the synthesis of EO 5A include zinc, copper, and cobalt, while the organic ligands used include 5-aminoterephthalic acid and 2,6-naphthalenedicarboxylic acid. The resulting product is a porous MOF with a high surface area and tunable pore size.
Propriétés
Numéro CAS |
131610-90-7 |
|---|---|
Nom du produit |
EO 5A (metalobite) |
Formule moléculaire |
C15H18N2O5 |
Poids moléculaire |
306.31 g/mol |
Nom IUPAC |
5-(2-hydroxyethylamino)-3-(hydroxymethyl)-2-[(E)-3-hydroxyprop-1-enyl]-1-methylindole-4,7-dione |
InChI |
InChI=1S/C15H18N2O5/c1-17-11(3-2-5-18)9(8-20)13-14(17)12(21)7-10(15(13)22)16-4-6-19/h2-3,7,16,18-20H,4-6,8H2,1H3/b3-2+ |
Clé InChI |
CARMVIUSEAHWMX-NSCUHMNNSA-N |
SMILES isomérique |
CN1C(=C(C2=C1C(=O)C=C(C2=O)NCCO)CO)/C=C/CO |
SMILES |
CN1C(=C(C2=C1C(=O)C=C(C2=O)NCCO)CO)C=CCO |
SMILES canonique |
CN1C(=C(C2=C1C(=O)C=C(C2=O)NCCO)CO)C=CCO |
Synonymes |
3-hydroxymethyl-5-beta-hydroxyethylamino-2-(1H-indole-4,7-dione)prop-beta-en-alpha-ol EO 5A EO-5A EO5A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



